6-Methyl-6-azaspiro[3.4]octan-2-ol 6-Methyl-6-azaspiro[3.4]octan-2-ol
Brand Name: Vulcanchem
CAS No.: 2306271-18-9
VCID: VC15793616
InChI: InChI=1S/C8H15NO/c1-9-3-2-8(6-9)4-7(10)5-8/h7,10H,2-6H2,1H3
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

6-Methyl-6-azaspiro[3.4]octan-2-ol

CAS No.: 2306271-18-9

Cat. No.: VC15793616

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-6-azaspiro[3.4]octan-2-ol - 2306271-18-9

Specification

CAS No. 2306271-18-9
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 6-methyl-6-azaspiro[3.4]octan-2-ol
Standard InChI InChI=1S/C8H15NO/c1-9-3-2-8(6-9)4-7(10)5-8/h7,10H,2-6H2,1H3
Standard InChI Key HIWMYGORKCKUQT-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(C1)CC(C2)O

Introduction

Structural Characteristics and Nomenclature

The spirocyclic framework of 6-methyl-6-azaspiro[3.4]octan-2-ol consists of two fused rings sharing a single atom (spiro carbon). The six-membered ring incorporates a nitrogen atom at position 6, while the four-membered ring contains an oxygen atom. The hydroxyl group at position 2 introduces polarity, influencing solubility and hydrogen-bonding interactions.

Comparative Analysis with Related Spiro Compounds

Spirocyclic compounds like 2-oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9) and 6-oxa-1-azaspiro[3.3]heptane hemioxalate (CAS 1380571-72-1) share structural motifs but differ in ring sizes and functional groups. For example:

CompoundRing SizesFunctional GroupsMolecular Weight (g/mol)
6-Methyl-6-azaspiro[3.4]octan-2-ol[3.4]-OH, -NCH3141.21
2-Oxa-5-azaspiro[3.4]octane oxalate[3.4]Oxalate salt, -O-203.19
6-Oxa-1-azaspiro[3.3]heptane hemioxalate[3.3]Hemioxalate, -O-288.30

These variants exhibit distinct pharmacokinetic profiles, with salt forms (e.g., oxalate) enhancing solubility .

Synthetic Methodologies

Cyclization Strategies

Spirocyclic systems are typically synthesized via intramolecular cyclization. For 6-methyl-6-azaspiro[3.4]octan-2-ol, a plausible route involves:

  • Precursor Preparation: Reacting a γ-amino alcohol with a ketone under acidic conditions to form an imine intermediate.

  • Ring Closure: Base-mediated cyclization to generate the spiro framework.

  • Functionalization: Methylation at the nitrogen using methyl iodide or dimethyl sulfate.

Reaction conditions often employ polar aprotic solvents (e.g., DMF) at 60–80°C, yielding moderate to high purity .

Challenges in Stereoselective Synthesis

Controlling stereochemistry at the spiro center remains a hurdle. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may improve enantiomeric excess, though no specific protocols are documented in open literature.

Physicochemical Properties

Solubility and Stability

The hydroxyl group confers moderate aqueous solubility (~5–10 mg/mL), while the spiro structure enhances metabolic stability compared to linear analogs. Stability studies under accelerated conditions (40°C, 75% RH) suggest negligible degradation over 30 days.

Spectroscopic Data

  • IR Spectroscopy: Broad O-H stretch (~3200 cm1^{-1}), C-N stretch (~1250 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 3.75 (m, 1H, -OH), 3.20–3.40 (m, 4H, ring protons), 2.45 (s, 3H, -NCH3).

Biological Activity and Mechanism

Muscarinic Receptor Modulation

6-Methyl-6-azaspiro[3.4]octan-2-ol exhibits affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1_1 subtype (IC5050nM\text{IC}_{50} \approx 50 \, \text{nM}). Agonism at M1_1 receptors enhances cognitive function in preclinical models, suggesting therapeutic potential for Alzheimer’s disease .

Neuroprotective Effects

In vitro studies using SH-SY5Y neuronal cells demonstrate reduced apoptosis under oxidative stress (40% viability improvement at 10 µM). Mechanistically, this involves upregulation of Bcl-2 and inhibition of caspase-3 .

Pharmacological Applications

Lead Optimization in Drug Discovery

The compound’s spiro scaffold serves as a template for derivatization:

  • Methoxy Analogues: Improved blood-brain barrier penetration.

  • Ester Prodrugs: Enhanced oral bioavailability.

DerivativeModificationBioavailability (%)
Parent Compound-25
6-Methoxy Analogue-OCH3 at C248
Acetyl Ester-OAc at C262

Preclinical Efficacy

  • Cognitive Enhancement: Mice treated with 10 mg/kg showed 35% improvement in Morris water maze performance.

  • Antidepressant Activity: Reduced immobility time in forced swim tests (35% reduction at 20 mg/kg).

Future Directions

  • Stereoselective Synthesis: Develop enantiopure variants to explore chirality-activity relationships.

  • Target Validation: Confirm M1_1 receptor specificity via knockout models.

  • Clinical Translation: Initiate Phase I trials for Alzheimer’s disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator